Tert-butyl 6-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydroazepine-1-carboxylate
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Overview
Description
Tert-butyl 6-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydroazepine-1-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a trifluoroacetyl group and a tetrahydroazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydroazepine-1-carboxylate typically involves multiple steps:
Formation of the Tetrahydroazepine Ring: The initial step often involves the cyclization of appropriate precursors to form the tetrahydroazepine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group is introduced via acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as pyridine or triethylamine.
Protection of the Carboxylate Group: The carboxylate group is protected using tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroazepine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the trifluoroacetyl group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 6-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydroazepine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of trifluoroacetyl groups on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Properties
IUPAC Name |
tert-butyl 6-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydroazepine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO3/c1-12(2,3)20-11(19)17-7-5-4-6-9(8-17)10(18)13(14,15)16/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEBTLRQVUWYQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(=C1)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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